Linker Arm Length: Ethyl Ester Provides an Optimal Two-Carbon Spacer for Ternary Complex Geometry
Computational modeling and SAR studies in PROTAC development indicate that an ideal linker length between E3 ligase and target protein ligands is approximately 8–12 atoms, with even single-atom variations capable of abolishing degradation activity [1]. Ethyl 3-(piperidin-4-yl)propanoate contributes a two-carbon ethyl ester extension beyond the piperidine ring, yielding a total linker arm of approximately 5–6 atoms from the piperidine nitrogen to the ester carbonyl carbon. In contrast, the methyl ester analog (Methyl 3-(piperidin-4-yl)propanoate) provides only one carbon in the ester alkoxy group, shortening the total reach by ~1 atom . This difference is consequential: in a reported PROTAC series, altering the linker length by a single methylene unit shifted the DC50 (half-maximal degradation concentration) by more than 5-fold for the target protein [1]. The ethyl ester's two-carbon extension thus occupies a critical middle ground—long enough to span the required distance between ligase and target protein binding pockets without introducing excessive flexibility that could entropically penalize ternary complex formation.
| Evidence Dimension | Linker arm length (atoms from piperidine N to ester carbonyl C, including O) |
|---|---|
| Target Compound Data | 5–6 atoms (ethyl ester, –O–CH2–CH3 extension, 1 H-bond acceptor, MW 185.26) |
| Comparator Or Baseline | Methyl ester analog: ~4–5 atoms (methyl ester, –O–CH3 extension); tert-Butyl ester analog: 5–6 atoms but with steric bulk (tert-butyl, –O–C(CH3)3); Alkyl-only linker: 6–12 atoms with no H-bond acceptor in this segment |
| Quantified Difference | Ethyl ester contributes 1 additional backbone atom vs. methyl ester, and introduces an H-bond acceptor (ether oxygen) absent in all-hydrocarbon alkyl linkers of similar length |
| Conditions | Molecular modeling and SAR analysis from published PROTAC linker design reviews and case studies |
Why This Matters
The ethyl ester provides a linker extension that matches the empirically observed optimal range for ternary complex formation in multiple PROTAC systems, reducing the risk of failed degrader activity due to suboptimal linker geometry.
- [1] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. View Source
